molecular formula C7H9BO2S B15226779 (3-Cyclopropylthiophen-2-yl)boronic acid

(3-Cyclopropylthiophen-2-yl)boronic acid

Cat. No.: B15226779
M. Wt: 168.03 g/mol
InChI Key: CUXVEBUZOKNPIQ-UHFFFAOYSA-N
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Description

(3-Cyclopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclopropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is reacted with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the resulting boronic acid can be isolated and purified through standard techniques such as chromatography.

Industrial Production Methods: Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryls: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols/Phenols: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism by which (3-Cyclopropylthiophen-2-yl)boronic acid exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a mild electrophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Uniqueness: (3-Cyclopropylthiophen-2-yl)boronic acid is unique due to the presence of both the cyclopropyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a valuable reagent in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C7H9BO2S

Molecular Weight

168.03 g/mol

IUPAC Name

(3-cyclopropylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H9BO2S/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5,9-10H,1-2H2

InChI Key

CUXVEBUZOKNPIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C2CC2)(O)O

Origin of Product

United States

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